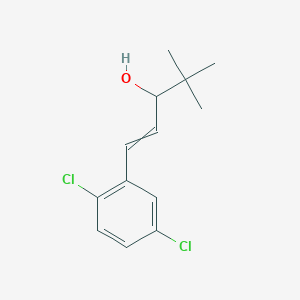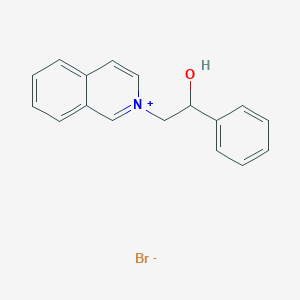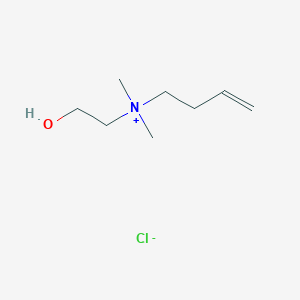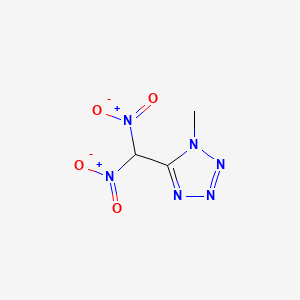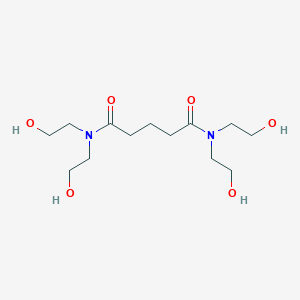
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of four hydroxyethyl groups attached to a pentanediamide backbone, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide typically involves the reaction of pentanediamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxyethyl groups to the amide nitrogen atoms. The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and a building block in the synthesis of complex molecules.
Biology: Employed in the preparation of biologically active compounds and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable complexes with metal ions.
作用機序
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups act as ligands, coordinating with metal ions to form chelates. This property is particularly useful in applications such as metal extraction, catalysis, and stabilization of metal-containing compounds.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of a pentanediamide backbone.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups instead of hydroxyethyl groups.
Uniqueness
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is unique due to its pentanediamide backbone, which provides different steric and electronic properties compared to similar compounds with ethylenediamine backbones. This uniqueness allows for specific applications where the spatial arrangement and electronic environment of the hydroxyethyl groups are critical.
特性
CAS番号 |
114690-06-1 |
|---|---|
分子式 |
C13H26N2O6 |
分子量 |
306.36 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(2-hydroxyethyl)pentanediamide |
InChI |
InChI=1S/C13H26N2O6/c16-8-4-14(5-9-17)12(20)2-1-3-13(21)15(6-10-18)7-11-19/h16-19H,1-11H2 |
InChIキー |
XXMDHOKCEONCPW-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


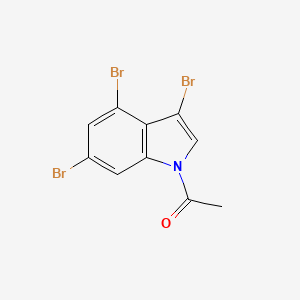

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
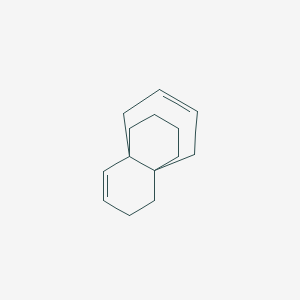
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
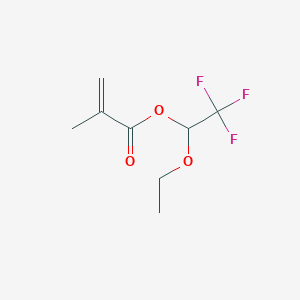
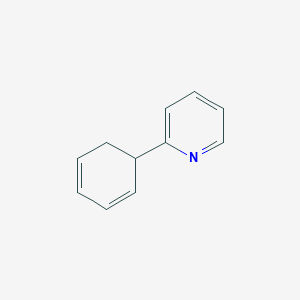
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
